(7-Hydroxynaphthalen-2-yl)boronic acid CAS number
(7-Hydroxynaphthalen-2-yl)boronic acid CAS number
An In-Depth Technical Guide to (7-Hydroxynaphthalen-2-yl)boronic acid for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (7-Hydroxynaphthalen-2-yl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and critical applications, with a focus on the underlying scientific principles and field-proven methodologies.
Introduction: The Strategic Value of Naphthyl Boronic Acids
(7-Hydroxynaphthalen-2-yl)boronic acid, identified by the CAS Number 151169-72-1 , belongs to the esteemed class of organoboronic acids.[1] These compounds have become indispensable tools in synthetic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is one of the most robust and widely used methods for forging carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).
The naphthalene scaffold, a bicyclic aromatic system, is a privileged structure found in numerous bioactive compounds and materials. The dual functionality of (7-Hydroxynaphthalen-2-yl)boronic acid—a reactive boronic acid group for cross-coupling and a hydroxyl group for further derivatization or modulation of physicochemical properties—makes it a highly valuable intermediate for creating libraries of novel compounds in drug discovery and materials science. Boronic acids are generally stable, exhibit low toxicity, and their byproducts are often environmentally benign, making them highly attractive for both laboratory-scale and industrial applications.[3]
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis, formulation, and biological assays. Key data for (7-Hydroxynaphthalen-2-yl)boronic acid is summarized below.
| Property | Value | Source(s) |
| CAS Number | 151169-72-1 | [1] |
| Molecular Formula | C₁₀H₉BO₃ | [1] |
| Molecular Weight | 187.99 g/mol | [1] |
| IUPAC Name | (7-Hydroxynaphthalen-2-yl)boronic acid | |
| Appearance | Light yellow to yellow to orange powder/crystal | [4] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
| SMILES Code | OC1=CC2=CC(B(O)O)=CC=C2C=C1 | [1] |
Note: Some properties like melting point and pKa are predicted values for isomers and should be experimentally verified for this specific compound.[4]
Synthesis Pathway: A Mechanistic Approach
The synthesis of hydroxynaphthyl boronic acids requires a strategic approach to manage the reactive hydroxyl and bromo functionalities. While a specific, peer-reviewed synthesis for the 7-hydroxy-2-yl isomer is not detailed in the provided results, a logical and robust pathway can be constructed based on established organometallic principles, analogous to the synthesis of related isomers like 2-hydroxy-naphthalene-1-boronic acid.[5]
The proposed multi-step synthesis ensures high purity and yield by protecting the reactive hydroxyl group before introducing the boronic acid moiety.
Proposed Synthesis Workflow
Caption: Proposed synthetic route for (7-Hydroxynaphthalen-2-yl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Protection of the Hydroxyl Group.
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Rationale: The acidic proton of the hydroxyl group would interfere with the subsequent organolithium formation. Protection, for instance as a methoxymethyl (MOM) ether, is crucial.
-
Procedure: Dissolve 7-bromo-2-naphthol in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0°C and add a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group. Introduce a protecting agent such as MOM-Cl and allow the reaction to warm to room temperature. After completion, quench the reaction and purify the product to yield the protected intermediate.
-
-
Step 2: Lithium-Halogen Exchange and Borylation.
-
Rationale: This core step introduces the boron moiety. A lithium-halogen exchange with an organolithium reagent like n-butyllithium creates a highly nucleophilic aryl-lithium species. This species then attacks the electrophilic boron atom of a borate ester.
-
Procedure: Dissolve the protected 7-bromo-2-naphthol in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon). Add n-butyllithium dropwise to initiate the exchange. After stirring, add triisopropyl borate. The reaction mixture is then allowed to warm slowly before being quenched with an acidic aqueous solution (e.g., HCl).
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Step 3: Deprotection.
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Rationale: The final step is to remove the protecting group to reveal the free hydroxyl group. For a MOM ether, this is typically achieved under acidic conditions.
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Procedure: The crude boronic ester from the previous step is dissolved in a solvent mixture (e.g., THF/water) and treated with a strong acid like HCl. The reaction is heated until the deprotection is complete (monitored by TLC). The final product, (7-Hydroxynaphthalen-2-yl)boronic acid, is then isolated through extraction and purification, often by recrystallization.
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Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (7-Hydroxynaphthalen-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a C-C bond between an organoboron compound and an organohalide.[2][6] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps Explained
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the coupling partner, forming a Pd(II) complex.
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Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻), facilitating the transfer.[6]
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Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: A Representative Suzuki Coupling
This protocol describes a general procedure for coupling (7-Hydroxynaphthalen-2-yl)boronic acid with an aryl bromide.
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Materials & Reagents:
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(7-Hydroxynaphthalen-2-yl)boronic acid (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)
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-
Self-Validating Procedure:
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To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl bromide, (7-Hydroxynaphthalen-2-yl)boronic acid, and the base.
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Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the inorganic base and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
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Role in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are increasingly prominent in medicinal chemistry.[3] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them effective enzyme inhibitors.[8][9] The FDA-approved drug Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, revolutionized the treatment of multiple myeloma and underscored the therapeutic potential of this chemical class.[8][10]
(7-Hydroxynaphthalen-2-yl)boronic acid serves as a key starting material for synthesizing molecules with potential applications as:
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Kinase Inhibitors: The naphthyl scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology.[4]
-
Receptor Modulators: Biaryl structures derived from this compound are common motifs in ligands for nuclear receptors and other pharmacological targets.
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Fluorescent Probes: The naphthalene core possesses inherent fluorescent properties, which can be tuned through substitution, making its derivatives useful as biological probes.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] For the isomeric (6-hydroxynaphthalen-2-yl)boronic acid, H335 (May cause respiratory irritation) is also noted.[11]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
(7-Hydroxynaphthalen-2-yl)boronic acid is a powerful and versatile chemical tool. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides chemists with an efficient means to construct complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic entry point for creating novel entities with tailored biological and physical properties. A firm grasp of its synthesis, reactivity, and handling is essential for leveraging its full potential in advancing scientific innovation.
References
-
PubChem. (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738. Retrieved from [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Retrieved from [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. Retrieved from [Link]
- Google Patents. (2018). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965-977. Retrieved from [Link]
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2957. Retrieved from [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
-
ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. Retrieved from [Link]
-
Patsnap. (2019). CN110524458A - Synthesis method for 2-hydroxy naphthalene-1-boracic acid. Eureka. Retrieved from [Link]
-
Mishra, S. Experiment Synthesize 7-hydroxy 4-methyl coumarin. pharmrecord.com. Retrieved from [Link]
Sources
- 1. 151169-72-1|(7-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-HYDROXY-2-NAPHTHALENEBORONIC ACID | 173194-95-1 [chemicalbook.com]
- 5. Synthesis method for 2-hydroxy naphthalene-1-boracic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. researchgate.net [researchgate.net]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 173194-95-1|(6-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
